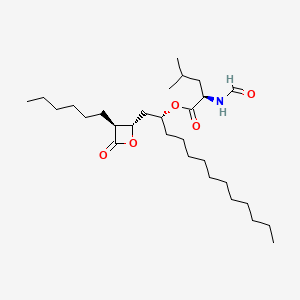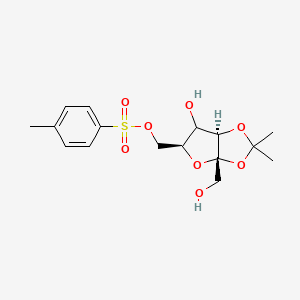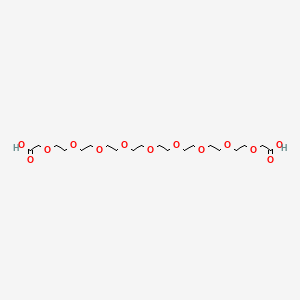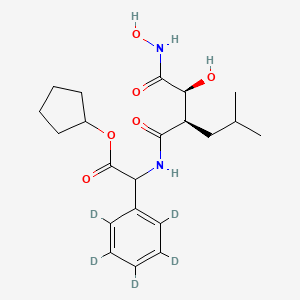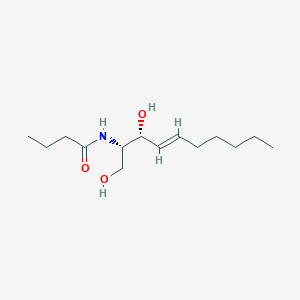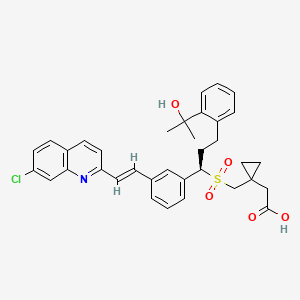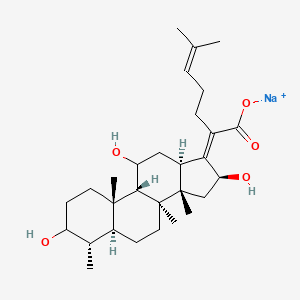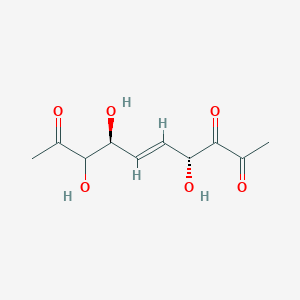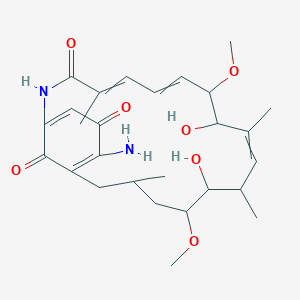
7-Descarbamoyl 17-Amino Geldanamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Desacetylamino 17-Amino Geldanamycin (7-DAG) is a natural product isolated from Streptomyces hygroscopicus, a soil bacterium. It is a highly potent inhibitor of the heat shock protein 90 (Hsp90), a molecular chaperone that plays an important role in the regulation of many key signaling pathways. 7-DAG has been used in a variety of scientific research applications, including cancer therapy, as well as in laboratory experiments.
Scientific Research Applications
Intermediate in the Preparation of 17- (Allylamino)geldanamycin (17AAG) Metabolites
7-Descarbamoyl 17-Amino Geldanamycin is used as an intermediate in the preparation of 17- (Allylamino)geldanamycin (17AAG) metabolites . This is significant because 17AAG is a derivative of geldanamycin, which is known for its anti-tumor properties .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This research can lead to advancements in disease diagnosis, drug discovery, and personalized medicine.
Inhibition of Hsp90
7-Descarbamoyl 17-Amino Geldanamycin inhibits the function of Hsp90 (Heat Shock Protein 90) by binding to the unusual ADP/ATP-binding pocket of the protein . HSP90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Cancer Chemoprevention
Studies have shown that geldanamycin and its derivatives, including 7-Descarbamoyl 17-Amino Geldanamycin, have cancer chemoprevention effects . They have been used to inhibit cell proliferation and induce apoptosis in human oral squamous cell carcinoma cells .
Regulation of GSK-3β Pathway
Geldanamycin has been found to regulate the GSK-3β (Glycogen synthase kinase 3-beta) pathway . This pathway is involved in a number of cellular processes, including cell proliferation and survival. By regulating this pathway, geldanamycin can inhibit cell survival and have a therapeutic effect on various cancer cell lines .
Molecular Targeted Therapy
In recent years, anticancer drug development programs have been focused on molecular targeted therapy . Geldanamycin and its derivatives, including 7-Descarbamoyl 17-Amino Geldanamycin, have been developed with the goal of attaining maximal anticancer effects with minimal adverse reactions .
Mechanism of Action
Target of Action
The primary target of 7-Descarbamoyl 17-Amino Geldanamycin is Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Mode of Action
7-Descarbamoyl 17-Amino Geldanamycin inhibits the function of Hsp90 by binding to its unusual ADP/ATP-binding pocket . This interaction disrupts the normal functioning of Hsp90, leading to changes in the cell cycle, cell growth, and other cellular processes .
Biochemical Pathways
The inhibition of Hsp90 by 7-Descarbamoyl 17-Amino Geldanamycin affects multiple biochemical pathways. Hsp90 client proteins, which play important roles in various cellular processes, are destabilized and degraded when Hsp90 is inhibited . This can lead to downstream effects such as disruption of cell growth and induction of apoptosis .
Pharmacokinetics
It is known that the compound is an intermediate in the preparation of 17- (allylamino)geldanamycin (17aag) metabolites
Result of Action
The inhibition of Hsp90 by 7-Descarbamoyl 17-Amino Geldanamycin leads to the degradation of proteins that are mutated or overexpressed in tumor cells . This can result in the disruption of cell growth and induction of apoptosis, potentially leading to the suppression of tumor growth .
properties
IUPAC Name |
19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHAJOLMHIBHDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71433795 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)
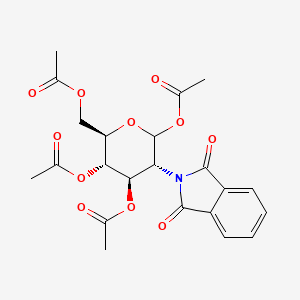
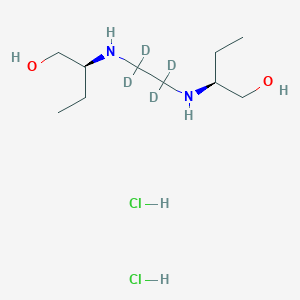
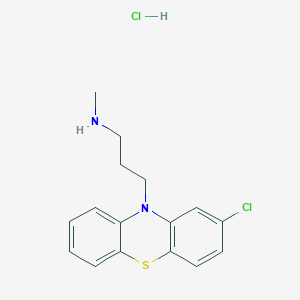
![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)
